molecular formula C14H18N2O3S B7137670 N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide

Cat. No.: B7137670
M. Wt: 294.37 g/mol
InChI Key: YAJOBDGMMOMFDE-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an oxazole ring

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-4-12-6-5-7-13(8-12)20(17,18)15-9-14-16-10(2)11(3)19-14/h5-8,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJOBDGMMOMFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of antimicrobial and anticancer agents.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and therapeutic potential.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-ethylbenzenesulfonamide is unique due to its specific combination of an oxazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

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